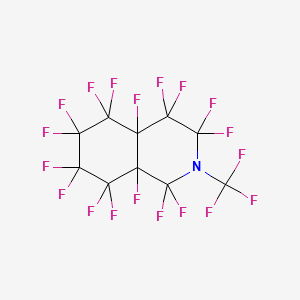
Perfluoro-N-methyldecahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoro-N-methyldecahydroisoquinoline is an organofluorine compound. It has a role as a blood substitute. It derives from a hydride of an isoquinoline.
Wissenschaftliche Forschungsanwendungen
Environmental Applications
Perfluoro-N-methyldecahydroisoquinoline is part of the broader category of per- and polyfluoroalkyl substances (PFAS), which are notorious for their persistence in the environment. Research has shown that these compounds can accumulate in water sources, leading to significant ecological and health concerns.
Case Studies in Environmental Monitoring
- Water Contamination : Studies have highlighted the role of PFAS in water contamination, particularly near manufacturing sites. The detection of perfluoro compounds in groundwater has prompted regulatory scrutiny and the development of remediation technologies .
- Health Impact Assessments : Investigations into the health effects of PFAS exposure have revealed associations with various health issues, including immune response alterations and potential carcinogenic effects. These findings underscore the need for continued monitoring and regulation of PFAS in environmental matrices .
Toxicological Research
The toxicological profile of this compound is a subject of ongoing research, focusing on its effects on human health.
Toxicity Studies
- Immunotoxicity : Research indicates that PFAS can modify immune responses, leading to increased susceptibility to infections and autoimmune diseases. Studies suggest that understanding the mechanisms behind these effects is crucial for developing protective strategies against PFAS-related health risks .
- Cancer Risk : Epidemiological studies have linked PFAS exposure to an elevated risk of certain cancers. Investigations are ongoing to elucidate the pathways through which these compounds exert their carcinogenic effects .
Material Science Applications
This compound's unique chemical properties make it suitable for various applications in material science.
Coatings and Surface Treatments
- Water-Repellent Coatings : The hydrophobic nature of fluorinated compounds allows for their use in creating water-repellent surfaces. This application is particularly valuable in textiles and construction materials, where moisture resistance is critical.
- Chemical Resistance : Due to their stability, fluorinated compounds are employed in coatings that require resistance to harsh chemicals and solvents, making them ideal for industrial applications .
Summary of Biological Activities
The biological activities associated with this compound are diverse, ranging from antimicrobial properties to potential therapeutic uses.
Eigenschaften
CAS-Nummer |
86714-34-3 |
|---|---|
Molekularformel |
C10F19N |
Molekulargewicht |
495.08 g/mol |
IUPAC-Name |
1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluoro-2-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10F19N/c11-1-2(12,4(15,16)7(21,22)6(19,20)3(1,13)14)8(23,24)30(10(27,28)29)9(25,26)5(1,17)18 |
InChI-Schlüssel |
MRQNKLRMROXHTI-UHFFFAOYSA-N |
SMILES |
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(N(C(C2(F)F)(F)F)C(F)(F)F)(F)F)F)F |
Kanonische SMILES |
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(N(C(C2(F)F)(F)F)C(F)(F)F)(F)F)F)F |
Synonyme |
perfluoro-FMIQ perfluoro-N-methyldecahydroisoquinoline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















